

# Naldemedine Versus Traditional Laxatives for Opioid-Induced Constipation: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Naldemedine |           |
| Cat. No.:            | B609404     | Get Quote |

A comprehensive comparison for researchers and drug development professionals, this guide provides an objective analysis of the cost-effectiveness of **naldemedine** compared to traditional laxatives for the management of opioid-induced constipation (OIC). The following sections detail the clinical efficacy, safety, and economic implications of these treatment options, supported by data from pivotal clinical trials and pharmacoeconomic studies.

Opioid-induced constipation is a prevalent and often distressing side effect of chronic opioid therapy, significantly impacting a patient's quality of life.[1][2] While traditional laxatives have been the mainstay of first-line therapy, their efficacy in targeting the underlying pathophysiology of OIC is often limited.[3][4][5] **Naldemedine**, a peripherally acting mu-opioid receptor antagonist (PAMORA), offers a targeted approach by blocking opioid receptors in the gastrointestinal tract without compromising central analgesia. This guide provides a detailed comparison of the clinical and economic profiles of **naldemedine** and traditional laxatives to inform research, clinical development, and healthcare decision-making.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data comparing the efficacy, safety, and cost of **naldemedine** and traditional laxatives for the treatment of OIC.

Table 1: Efficacy of Naldemedine vs. Placebo (with or without Traditional Laxatives)



| Outcome Measure                            | Naldemedine                       | Placebo/Traditional<br>Laxatives | Study             |
|--------------------------------------------|-----------------------------------|----------------------------------|-------------------|
| SBM Responder Rate                         |                                   |                                  |                   |
| (≥3 SBMs/week and increase of ≥1 SBM/week) | 47.6%                             | 34.6%                            | COMPOSE-1         |
| 52.5%                                      | 33.6%                             | COMPOSE-2                        |                   |
| 71.1% (in cancer patients)                 | 34.4% (in cancer patients)        | COMPOSE-4                        |                   |
| Change in SBM<br>Frequency/Week            | 3.42                              | 2.12                             | COMPOSE-1         |
| 3.56                                       | 2.16                              | COMPOSE-2                        |                   |
| Improvement in PAC-<br>QOL Score           | Significantly higher than placebo | -                                | COMPOSE-1, 2, & 3 |
| SBM within 24 hours                        | 61.2%                             | 28.3%                            | COMPOSE-1         |
| 56.5%                                      | 33.6%                             | COMPOSE-2                        |                   |

SBM: Spontaneous Bowel Movement; PAC-QOL: Patient Assessment of Constipation Quality of Life

Table 2: Safety and Tolerability of Naldemedine



| Adverse Event                 | Naldemedine                                                       | Placebo                                                 | Study     |
|-------------------------------|-------------------------------------------------------------------|---------------------------------------------------------|-----------|
| Any Treatment-<br>Emergent AE | 49%                                                               | 45%                                                     | COMPOSE-1 |
| 50%                           | 48%                                                               | COMPOSE-2                                               |           |
| Gastrointestinal AEs          | 15%                                                               | 7%                                                      | COMPOSE-1 |
| 16%                           | 7%                                                                | COMPOSE-2                                               |           |
| Most Common AEs (>5%)         | Abdominal pain<br>(8.2%), Diarrhea<br>(11.0%), Vomiting<br>(6.0%) | Abdominal pain (3.1%), Diarrhea (5.3%), Vomiting (3.1%) | COMPOSE-3 |

AE: Adverse Event

Table 3: Cost Comparison of Naldemedine and Traditional Laxatives

| Medication                     | Estimated Cost (per 30-day supply) | Notes                                                                   |
|--------------------------------|------------------------------------|-------------------------------------------------------------------------|
| Naldemedine (Symproic®) 0.2 mg | ~\$150 - \$200                     | Based on UK list price of £41.72 for 28 tablets and typical US pricing. |
| Senna                          | ~\$5 - \$15                        | Over-the-counter, price varies by brand and retailer.                   |
| Bisacodyl                      | ~\$5 - \$15                        | Over-the-counter, price varies by brand and retailer.                   |
| Polyethylene Glycol 3350       | ~\$15 - \$30                       | Over-the-counter, price varies by brand and retailer.                   |
| Docusate Sodium                | ~\$5 - \$10                        | Over-the-counter, price varies by brand and retailer.                   |

Note: Costs are estimates and can vary based on location, insurance coverage, and pharmacy.



Table 4: Cost-Effectiveness Insights

| Metric                                             | Naldemedine                                                                                                                               | Traditional<br>Laxatives                                                                                                    | Key<br>Considerations                                                                                                                        |
|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Incremental Cost-<br>Effectiveness Ratio<br>(ICER) | NICE guidance<br>suggests ICERs for<br>naldemedine are likely<br>under £20,000 per<br>QALY gained<br>compared to relevant<br>comparators. | Direct ICERs for traditional laxatives in OIC are not readily available.                                                    | The cost-effectiveness of naldemedine is influenced by its higher acquisition cost but is offset by improved efficacy and quality of life.   |
| Healthcare Resource<br>Utilization                 | Reduced hospitalizations (30% reduction in one realworld study).                                                                          | Ineffective treatment of OIC with traditional laxatives is associated with increased hospitalizations and healthcare costs. | Effective OIC management with naldemedine may lead to downstream cost savings by reducing the need for more intensive medical interventions. |

QALY: Quality-Adjusted Life Year; NICE: National Institute for Health and Care Excellence

### **Experimental Protocols**

The clinical efficacy and safety data for **naldemedine** are primarily derived from the COMPOSE series of phase 3 clinical trials.

COMPOSE-1 and COMPOSE-2 Trials Methodology

- Study Design: These were two identical, multicenter, randomized, double-blind, placebocontrolled, parallel-group trials.
- Patient Population: Adult patients with chronic non-cancer pain receiving opioid therapy for at least 3 months and experiencing OIC (defined as <3 spontaneous bowel movements per week).



- Intervention: Patients were randomized to receive either **naldemedine** 0.2 mg orally once daily or a matching placebo for 12 weeks.
- Primary Endpoint: The primary efficacy endpoint was the proportion of "responders," defined
  as patients having ≥3 SBMs per week and an increase of ≥1 SBM per week from baseline for
  at least 9 of the 12 weeks of treatment, including at least 3 of the last 4 weeks.
- Secondary Endpoints: Secondary endpoints included the change from baseline in SBM frequency, the proportion of patients with an SBM within 24 hours of the first dose, and changes in the Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaire scores.
- Rescue Medication: Use of rescue laxatives (bisacodyl) was permitted if patients did not have a bowel movement for 72 hours.

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the pathophysiology of OIC and the mechanism of action of **naldemedine**, as well as a typical workflow for a cost-effectiveness analysis.







Check Availability & Pricing

Click to download full resolution via product page

Caption: Pathophysiology of Opioid-Induced Constipation and **Naldemedine**'s Mechanism of Action.





Click to download full resolution via product page

Caption: Workflow of a Cost-Effectiveness Analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Naldemedine Use and Healthcare Resource Utilization in Patients treated with Opioid Analgesics for Chronic Non-Cancer Pain: Results of a Real-world Study in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional laxatives in preventing opioid-induced constipation in adult patients with cancer: a systematic review and meta-analysis protocol PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications. | The Department of Pharmacology [pharmacology.arizona.edu]
- 4. dovepress.com [dovepress.com]
- 5. Spotlight on naldemedine in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Naldemedine Versus Traditional Laxatives for Opioid-Induced Constipation: A Cost-Effectiveness Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609404#cost-effectiveness-analysis-of-naldemedine-compared-to-traditional-laxatives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com